molecular formula C8H3Br2F13 B1425101 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane CAS No. 51249-62-8

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

Cat. No. B1425101
CAS RN: 51249-62-8
M. Wt: 505.9 g/mol
InChI Key: PXYDGESYUICOAX-UHFFFAOYSA-N
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Description

“1,2-Dibromo-1-(perfluoro-n-hexyl)ethane” is a chemical compound with the formula C8H3Br2F13 . It is also known as 1H,1H,2H-1,2-Dibromoperfluorooctane . This substance is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular weight of “1,2-Dibromo-1-(perfluoro-n-hexyl)ethane” is 505.897, and its exact mass is 503.83900 . The molecular formula is C8H3Br2F13 .

Scientific Research Applications

Stereoelectronic Effects and Rotational Isomerism

Research on the rotational isomerism of 1,2-di-haloethanes, including 1,2-dibromoethane, provides insights into the stereoelectronic effects governing these compounds. Density Functional Theory (DFT) calculations have shown how electron delocalization influences the stability of different conformers, which is essential for understanding the chemical behavior and reactivity of halogenated ethanes, potentially including 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (Souza, Freitas, & Rittner, 2008).

Synthesis and Characterization of Polyfluorinated Alkanes

The synthesis and characterization of polyfluorinated alkanes, such as 1,1,2,2-tetrakis(perfluoroalkyl-methylene)ethane, highlight the process of creating compounds with very low surface tension and excellent properties as potential ski-waxes. This research demonstrates the utility of fluorinated compounds in creating materials with unique physical properties, which may be applicable to 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (Gambaretto et al., 2003).

Thermal Decomposition and Environmental Impact

The study of thermal decomposition mechanisms, such as those observed for brominated flame retardants, is crucial for understanding the environmental impact of these compounds. Analysis of decomposition pathways helps in assessing the potential formation of toxic byproducts and informs the design of environmentally safer chemicals (Altarawneh & Dlugogorski, 2014).

Enhancing Biodegradation in Groundwater

Research on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater using ethane or propane and inorganic nutrients showcases strategies for remediating contaminated sites. This indicates the potential for similar approaches to mitigate the environmental persistence of related compounds, including 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane (Hatzinger, Streger, & Begley, 2015).

Fluorine NMR Spectroscopy and MRI

The application of parahydrogen-induced polarization to enhance ^(19)F MR signals of fluorinated substances, such as (perfluoro-n-hexyl)ethene and (perfluoro-n-hexyl)ethane, underscores the importance of fluorinated compounds in chemistry and medical imaging. This research may extend to the understanding and application of 1,2-Dibromo-1-(perfluoro-n-hexyl)ethane in similar contexts (Plaumann et al., 2013).

Safety And Hazards

“1,2-Dibromo-1-(perfluoro-n-hexyl)ethane” is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

7,8-dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F13/c9-1-2(10)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYDGESYUICOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895224
Record name 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1-(perfluoro-n-hexyl)ethane

CAS RN

51249-62-8
Record name 7,8-Dibromo-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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